Delanzomib - 847499-27-8

Delanzomib

Catalog Number: EVT-287502
CAS Number: 847499-27-8
Molecular Formula: C21H28BN3O5
Molecular Weight: 413.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Delanzomib (formerly CEP-18770) is a potent, reversible, boronate-based proteasome inhibitor that specifically targets the chymotrypsin-like activity of the 20S proteasome. [, ] It acts by binding to the β5 subunit of the proteasome, preventing the degradation of ubiquitinated proteins and leading to cell cycle arrest and apoptosis. [, , ] This mechanism of action makes delanzomib a promising candidate for anticancer therapy.

Source and Classification

Delanzomib is derived from the boronic acid class of compounds, characterized by the presence of a boron atom bonded to carbon. This compound has been synthesized and studied extensively in various preclinical and clinical settings. Its primary application lies in oncology, particularly in treating multiple myeloma, where it has shown potential in overcoming resistance to existing therapies such as bortezomib .

Synthesis Analysis

The synthesis of delanzomib involves several key steps that leverage boronic acid chemistry. The compound is synthesized through a multi-step process that typically includes:

  1. Formation of Boronate Esters: The initial step involves reacting boronic acids with appropriate electrophiles to form stable boronate esters.
  2. Peptide Coupling: The synthesis includes coupling reactions where peptide bonds are formed between amino acids or peptide fragments and the boronic acid moiety.
  3. Purification: The crude product undergoes purification processes such as chromatography to isolate delanzomib in its active form.

Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis. For instance, reactions are often conducted under controlled temperatures (typically between 0°C to room temperature) to minimize side reactions .

Molecular Structure Analysis

Delanzomib has a complex molecular structure represented by the chemical formula C21H28BN3O5C_{21}H_{28}BN_{3}O_{5} and a molecular weight of approximately 397.27 g/mol. Its structure features:

  • A boronic acid functional group, which is essential for its mechanism as a proteasome inhibitor.
  • A peptidic backbone, which contributes to its specificity and binding affinity towards proteasome subunits.

The molecular structure enables delanzomib to effectively interact with the active sites of the proteasome, inhibiting its function and leading to the accumulation of pro-apoptotic factors within cancer cells .

Chemical Reactions Analysis

Delanzomib primarily participates in reactions involving:

  • Inhibition of Proteasome Activity: By binding to the catalytic sites of the proteasome, delanzomib disrupts the degradation of ubiquitinated proteins, leading to increased levels of cell cycle regulators and pro-apoptotic factors.
  • Synergistic Effects: In combination therapies with other agents like dexamethasone or adalimumab, delanzomib enhances therapeutic efficacy by modulating immune responses and reducing inflammation associated with tumor progression .

These chemical interactions are crucial for its role in cancer therapy, particularly in overcoming resistance mechanisms observed in multiple myeloma.

Mechanism of Action

Delanzomib exerts its effects primarily through:

  1. Proteasome Inhibition: It selectively inhibits the chymotrypsin-like activity of the 20S proteasome, preventing the degradation of key regulatory proteins involved in cell cycle control and apoptosis.
  2. Induction of Apoptosis: The accumulation of pro-apoptotic factors such as tumor necrosis factor alpha (TNF-α) leads to programmed cell death in malignant cells.
  3. Modulation of Cytokine Levels: Delanzomib has been shown to decrease levels of inflammatory cytokines like interleukin 6 during therapeutic interventions, contributing to its anti-inflammatory properties .

This multifaceted mechanism underscores its potential as an effective treatment option for hematological malignancies.

Physical and Chemical Properties Analysis

Delanzomib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to strong bases or high temperatures.
  • Melting Point: Delanzomib typically has a melting point range that supports its use in pharmaceutical formulations .

These properties are essential for formulating effective delivery systems for clinical applications.

Applications

Delanzomib's primary applications include:

  1. Treatment of Multiple Myeloma: It has shown promise in clinical trials for patients with relapsed or refractory multiple myeloma, particularly those resistant to bortezomib.
  2. Combination Therapies: Delanzomib is being investigated in combination with other therapeutic agents like dexamethasone and lenalidomide to enhance treatment efficacy.
  3. Research Applications: Beyond oncology, delanzomib's ability to modulate proteasomal activity makes it a valuable tool for studying protein degradation pathways and their implications in various diseases .
Introduction to Delanzomib: Discovery and Development

Historical Context of Proteasome Inhibitors in Oncology and Autoimmunity

The development of proteasome inhibitors represents a paradigm shift in targeted therapy for malignancies and immune-mediated disorders. The ubiquitin-proteasome system (UPS) gained therapeutic prominence when bortezomib became the first proteasome inhibitor approved for multiple myeloma in 2003, validating the proteasome as a druggable target in oncology [1] [6]. This breakthrough emerged from foundational research on the UPS that earned Ciechanover, Hershko, and Rose the Nobel Prize in Chemistry in 2004, highlighting the system's crucial role in cellular protein homeostasis [1]. While bortezomib demonstrated significant efficacy in hematological malignancies, its clinical utility faced substantial limitations: dose-limiting toxicities (particularly peripheral neuropathy) and inadequate response profiles in solid tumors and autoimmune conditions [4] [6].

The unexpected observation that bortezomib reduced pathogenic autoantibodies in myeloma patients with concurrent autoimmune disorders sparked interest in proteasome inhibition for immune-mediated diseases. Case studies revealed that bortezomib treatment in patients with refractory systemic lupus erythematosus (SLE) resulted in rapid resolution of symptoms (rash, arthritis, serositis) and reduction of anti-dsDNA antibodies, suggesting plasma cell depletion as a therapeutic mechanism [1]. However, the neurotoxicity and requirement for parenteral administration necessitated development of safer, more targeted alternatives. This therapeutic gap drove the development of second-generation proteasome inhibitors with improved pharmacological profiles, culminating in delanzomib (CEP-18770), a novel orally bioavailable agent designed to overcome these limitations while maintaining efficacy across both oncological and autoimmune contexts [4] [6] [9].

Table 1: Evolution of Proteasome Inhibitors in Therapeutic Applications

CompoundStructural ClassPrimary Therapeutic TargetKey LimitationsAdvancements with Delanzomib
BortezomibDipeptide boronic acidβ5c/β5i proteasome subunitsPeripheral neuropathy, IV administration only, limited autoimmune efficacyOral bioavailability, reduced neurotoxicity
CarfilzomibTetrapeptide epoxyketoneβ5c/β5i subunitsIrreversible binding, limited autoimmune dataReversible binding mechanism
IxazomibPeptide boronic acidβ5c/β5i subunitsLimited solid tumor activityEnhanced tissue penetration
DelanzomibP2 threonine boronic acidβ5c/β5i subunitsN/AOral efficacy in autoimmune models, reduced off-target effects

Structural and Functional Differentiation from Bortezomib and Other Boronic Acid Derivatives

Delanzomib belongs to the same boronic acid chemotype as bortezomib but features critical structural modifications that confer distinct pharmacological advantages. Both compounds share a dipeptide-like backbone but differ significantly at the P2 position: Delanzomib incorporates a P2 threonine residue instead of bortezomib's phenylalanine. This substitution reduces hydrophobicity and enhances hydrogen bonding potential, improving solubility and target specificity [4] [6]. The molecule's boronic acid warhead reversibly forms a tetrahedral adduct with the catalytic threonine residue of proteasomal β-subunits, primarily inhibiting the chymotrypsin-like (CT-L) activity of both constitutive (β5c) and immunoproteasome (β5i) subunits [6] [9].

Delanzomib's binding kinetics demonstrate significant advantages over its predecessor. While maintaining nanomolar potency against the CT-L activity (IC₅₀ ≈ 3.8 nM), its reversible binding mechanism reduces off-target effects compared to irreversible inhibitors like carfilzomib [6]. Crucially, delanzomib exhibits a >10-fold reduction in neuronal toxicity compared to bortezomib in preclinical models, attributed to decreased accumulation in peripheral nervous tissue and reduced inhibition of non-proteasomal serine proteases [4] [9]. This differential tissue distribution stems from its enhanced hydrophilicity and modified transporter affinity, significantly mitigating the dose-limiting neurotoxicity that plagues bortezomib therapy.

Metabolic stability represents another key differentiator. Delanzomib demonstrates superior oral bioavailability (F ≈ 35-40%) compared to bortezomib (F < 10%), enabling flexible administration routes [4] [9]. Its plasma half-life (t₁/₂ ≈ 30 min) balances sufficient target engagement with reduced risk of cumulative toxicity. Importantly, delanzomib effectively penetrates inflamed tissues and lymphoid organs, achieving therapeutic concentrations at disease sites in autoimmune models, which correlates with its potent efficacy in collagen-induced arthritis and lupus nephritis models [4] [9].

Table 2: Comparative Biochemical Profiles of Boronic Acid Proteasome Inhibitors

ParameterDelanzomibBortezomibIxazomib
Chemical StructureDipeptide boronate with P2 threonineDipeptide boronate with P2 phenylalanineDipeptide boronate with modified P1/P2
β5c CT-L IC₅₀ (nM)3.873.4
β5i CT-L IC₅₀ (nM)5.146.1
Binding MechanismReversibleReversibleReversible
Oral Bioavailability35-40%<10%58%
Metabolic StabilityHigh (CYP-mediated oxidation)Moderate (CYP3A4)High (non-CYP)
Neurotoxicity ProfileReduced (10-fold vs bortezomib)Significant (dose-limiting)Reduced

Rationale for Targeting the Ubiquitin-Proteasome Pathway in Disease Pathogenesis

The therapeutic rationale for delanzomib extends beyond protein degradation to encompass fundamental disease mechanisms in both oncology and autoimmunity. In malignant cells, particularly multiple myeloma, delanzomib disrupts protein homeostasis by inhibiting the degradation of polyubiquitinated proteins, leading to endoplasmic reticulum (ER) stress and activation of the unfolded protein response (UPR) [6]. This overload triggers apoptosis via caspase activation while simultaneously inhibiting NF-κB signaling through stabilization of its inhibitory protein IκBα, thereby suppressing pro-survival pathways [4] [6]. The dual mechanism explains its potent activity against hematological malignancies with high protein turnover.

In autoimmune pathologies, delanzomib's efficacy derives from targeted effects on immune cell signaling and antibody-producing cells. Plasma cells exhibit exceptional sensitivity to proteasome inhibition due to their intense immunoglobulin synthesis, which creates proteolytic stress [1] [4]. By selectively depleting autoreactive plasma cells, delanzomib reduces pathogenic autoantibody titers without broad B-cell depletion. In murine lupus models (MRL/lpr and NZB/W F1 strains), delanzomib treatment significantly decreased anti-dsDNA antibodies (p<0.001) and attenuated glomerulonephritis, outperforming cyclophosphamide in survival extension [4]. The drug also modulates cytokine networks, suppressing TNF-α, IL-6, and IL-12 production by inhibiting NF-κB nuclear translocation in antigen-presenting cells and T lymphocytes [4] [9].

Emerging evidence suggests delanzomib may synergize with biological therapies through pharmacodynamic interactions. When combined with the anti-TNF-α antibody adalimumab in collagen-induced arthritis models, delanzomib enhanced and prolonged adalimumab's effects by upregulating the neonatal Fc receptor (FcRn) [9]. FcRn protects IgG antibodies from lysosomal degradation, and delanzomib's inhibition of proteasomal FcRn degradation increased cellular FcRn levels by 40-60%, thereby extending adalimumab's half-life and intensifying its biological activity [9]. This novel mechanism illustrates how UPS modulation can amplify therapeutic biologics through targeted protein stabilization.

Table 3: Pathogenic Mechanisms Targeted by Delanzomib in Disease States

Disease ContextPrimary Molecular TargetsDownstream EffectsValidating Evidence
Multiple Myelomaβ5c proteasome subunit, IκBα degradationER stress, caspase activation, NF-κB inhibitionApoptosis in bortezomib-resistant cell lines [6]
Systemic Lupus ErythematosusPlasma cell proteasome, NF-κB pathwayReduced autoantibody production, decreased IFN signature80% reduction in anti-dsDNA, improved survival in MRL/lpr mice [4]
Rheumatoid ArthritisImmunoproteasome (β5i), TNF-α signalingSynovial inflammation reduction, cartilage protectionCombined therapy with adalimumab suppressed IL-6 by 75% [9]
Antibody-Mediated DisordersPlasma cells, FcRn degradationPathogenic antibody reduction, extended IgG half-lifeFcRn upregulation by 60% in combination therapy [9]

Properties

CAS Number

847499-27-8

Product Name

Delanzomib

IUPAC Name

[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid

Molecular Formula

C21H28BN3O5

Molecular Weight

413.3 g/mol

InChI

InChI=1S/C21H28BN3O5/c1-13(2)12-18(22(29)30)24-21(28)19(14(3)26)25-20(27)17-11-7-10-16(23-17)15-8-5-4-6-9-15/h4-11,13-14,18-19,26,29-30H,12H2,1-3H3,(H,24,28)(H,25,27)/t14-,18+,19+/m1/s1

InChI Key

SJFBTAPEPRWNKH-CCKFTAQKSA-N

SMILES

B(C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

CEP18770; CEP 18770; CEP-18770; Delanzomib

Canonical SMILES

B(C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.